1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide
Overview
Description
1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a benzoyl group and a chlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoyl-4-chloroaniline with ethyl 4-piperidinecarboxylate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scale-up synthesis techniques to ensure high yield and purity. Methods such as continuous flow synthesis and batch processing are employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. It binds to gamma-aminobutyric acid (GABA) receptors, inhibiting the binding of GABA and thereby modulating neuronal excitability. This action makes it a potential candidate for neurological research .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloroacetyl-2-[[(2-benzoyl-4-chlorophenyl)(2-chloroacetyl)amino]methylene]hydrazide
- N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide
Uniqueness
1-{2-[(2-Benzoyl-4-chlorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide stands out due to its unique combination of a piperidine ring with benzoyl and chlorophenyl groups, which imparts distinct chemical and biological properties. Its ability to interact with GABA receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-16-6-7-18(17(12-16)20(27)14-4-2-1-3-5-14)24-19(26)13-25-10-8-15(9-11-25)21(23)28/h1-7,12,15H,8-11,13H2,(H2,23,28)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZRSFXIVZDNDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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